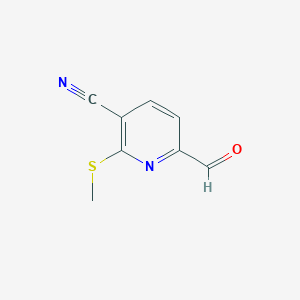

6-Formyl-2-(methylsulfanyl)nicotinonitrile

Description

Propriétés

IUPAC Name |

6-formyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVOMZGBKLUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=N1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384077 | |

| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-27-7 | |

| Record name | 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers in medicinal chemistry and drug development.

Synthetic Pathway Overview

The synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-methyl-2-(methylsulfanyl)nicotinonitrile, from 2-chloro-6-methylnicotinonitrile. The second stage is the selective oxidation of the methyl group to a formyl group to yield the final product.

Caption: Overall synthetic scheme for 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Synthesis of 6-Methyl-2-(methylsulfanyl)nicotinonitrile

The initial step is a nucleophilic aromatic substitution reaction to introduce the methylsulfanyl group.

Experimental Protocol

A solution of 2-chloro-6-methylnicotinonitrile in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with sodium thiomethoxide. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 6-methyl-2-(methylsulfanyl)nicotinonitrile.

Quantitative Data

| Reactant/Reagent | Molar Equiv. | Solvent | Reaction Time | Temperature | Yield |

| 2-Chloro-6-methylnicotinonitrile | 1.0 | DMF | 2-4 h | Room Temp. | 85-95% |

| Sodium thiomethoxide | 1.1-1.2 |

Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

The final step involves the selective oxidation of the 6-methyl group to a formyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Experimental Protocol

To a solution of 6-methyl-2-(methylsulfanyl)nicotinonitrile in a mixture of acetonitrile and water, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography to yield 6-formyl-2-(methylsulfanyl)nicotinonitrile.[1]

Quantitative Data

| Reactant/Reagent | Molar Equiv. | Solvent | Reaction Time | Temperature | Yield |

| 6-Methyl-2-(methylsulfanyl)nicotinonitrile | 1.0 | Acetonitrile/Water | 12-24 h | Room Temp. | 70-80% |

| DDQ | 1.5-2.0 |

Characterization Data

6-Formyl-2-(methylsulfanyl)nicotinonitrile

-

Appearance: Pale yellow solid

-

Molecular Formula: C₈H₆N₂OS

-

Molecular Weight: 178.21 g/mol

-

Melting Point: 140-142 °C

-

¹H NMR (CDCl₃, 500 MHz): δ 10.10 (s, 1H), 8.01 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 192.5, 163.2, 151.8, 138.5, 121.7, 118.9, 116.5, 14.8.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a substituted pyridine derivative belonging to the nicotinonitrile class of compounds. The nicotinonitrile scaffold is a significant pharmacophore found in numerous biologically active molecules and approved drugs, exhibiting a wide range of activities including antioxidant, anti-inflammatory, antiproliferative, and antibacterial effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, essential for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for 6-Formyl-2-(methylsulfanyl)nicotinonitrile are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂OS | [2][3] |

| Molecular Weight | 178.21 g/mol | [3] |

| CAS Number | 175277-27-7 | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| LogP (Octanol-Water Partition Coefficient) | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa, a measure of the acidity or basicity of a compound, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Determination of Solubility

The solubility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for 6-Formyl-2-(methylsulfanyl)nicotinonitrile is not publicly available, a potential synthetic route has been referenced in the literature (DOI: 10.1016/j.bmcl.2012.03.067). Accessing this publication would provide the necessary details for its preparation.

The structural confirmation and purity of the synthesized compound would be established using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), formyl (C=O), and methylsulfanyl (S-CH₃) groups.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by 6-Formyl-2-(methylsulfanyl)nicotinonitrile. However, the broader class of nicotinonitrile derivatives has been shown to possess a wide range of pharmacological activities.[1] For instance, some nicotinonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinomas.[4] Others have been investigated as telomerase inhibitors.[5]

Given the presence of the formyl group, it is conceivable that this compound could interact with receptors that recognize formylated peptides, such as the formyl peptide receptors (FPRs), which are involved in inflammatory responses.[6] However, this is purely speculative and would require experimental validation through biological screening assays.

To elucidate the biological activity of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a logical experimental workflow would be as follows:

Caption: Experimental workflow for the synthesis, biological screening, and mechanism of action studies of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Conclusion

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a nicotinonitrile derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and outlined standard experimental protocols for their determination. A significant knowledge gap exists regarding its biological activity and mechanism of action. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to uncover its therapeutic potential. The proposed experimental workflow provides a roadmap for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-FORMYL-2-(METHYLSULFANYL)NICOTINONITRILE|175277-27-7|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Nicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of several marketed drugs and a plethora of promising therapeutic candidates. This technical guide provides an in-depth overview of the multifaceted biological activities of nicotinonitrile derivatives, with a focus on their anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nicotinonitrile derivatives have shown significant promise as anticancer agents, primarily by targeting and inhibiting key protein kinases involved in tumor growth, proliferation, and survival.

Inhibition of Key Kinases

Several nicotinonitrile-based compounds have been identified as potent inhibitors of critical oncogenic kinases, including Aurora kinases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim kinases.[1]

Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC50 values in µM)

| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference(s) |

| Nicotinonitrile Hybrids | VEGFR-2 | 3.6 | [2] |

| Sorafenib (Reference) | VEGFR-2 | 4.8 | [2] |

| Derivative 8e | Pim-1, Pim-2, Pim-3 | ≤ 0.28 | [3] |

| Staurosporine (Reference) | Pan-kinase | - | [3] |

| N-nicotinonitrile derivative 11 | MCF-7 | 3.7 | [4] |

| N-nicotinonitrile derivative 11 | HepG2 | 8.2 | [4] |

| N-nicotinonitrile derivative 12b | MCF-7 | 3.1 | [4] |

| Doxorubicin (Reference) | MCF-7 | 7.67 | [4] |

| Doxorubicin (Reference) | HepG2 | 8.28 | [4] |

Signaling Pathways

The anticancer effects of these derivatives stem from their ability to disrupt crucial signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

Crystal Structure Analysis of Substituted Nicotinonitriles: A Technical Guide for Drug Development Professionals

Introduction

Substituted nicotinonitriles are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. As precursors to the essential vitamin niacin, these compounds also serve as foundational scaffolds for the development of novel therapeutic agents.[1] Their biological effects are intrinsically linked to their three-dimensional structure, making crystal structure analysis a critical component in the rational design of new drugs. This technical guide provides an in-depth overview of the crystal structure analysis of substituted nicotinonitriles, tailored for researchers, scientists, and drug development professionals. It covers the experimental protocols for structure determination, presents key crystallographic data in a structured format, and visualizes the interplay between these molecules and relevant biological signaling pathways.

Data Presentation: Crystallographic Parameters of Substituted Nicotinonitriles

The precise arrangement of atoms within a crystal lattice is defined by a set of crystallographic parameters. This data, typically obtained through single-crystal X-ray diffraction, provides the fundamental information for understanding the molecule's conformation, intermolecular interactions, and potential structure-activity relationships. The following tables summarize the crystallographic data for a selection of substituted nicotinonitrile derivatives.

Table 1: Crystal Data and Structure Refinement for Selected Substituted Nicotinonitriles

| Compound | Formula | Formula Weight | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Nicotinonitrile | C₆H₄N₂ | 104.11 | Monoclinic | P2₁/c | 3.808 | 13.120 | 10.591 | 90 | 97.97 | 90 | 524.0 | 4 |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | 234.22 | Orthorhombic | P2₁2₁2₁ | 8.1974 | 10.6696 | 12.9766 | 90 | 90 | 90 | 1133.4 | 4 |

| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C₁₈H₁₂ClN₃ | 317.77 | Monoclinic | P2₁/n | 10.345 | 15.678 | 10.112 | 90 | 105.43 | 90 | 1578.9 | 4 |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | C₁₉H₁₅N₃O | 301.35 | Monoclinic | P2₁/c | 12.456 | 8.991 | 14.567 | 90 | 98.76 | 90 | 1612.3 | 4 |

Table 2: Selected Bond Lengths and Angles for Nicotinonitrile [2]

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.334 | C6-N1-C2 | 117.2 |

| C2-C3 | 1.391 | N1-C2-C3 | 123.8 |

| C3-C4 | 1.393 | C2-C3-C4 | 118.4 |

| C4-C5 | 1.389 | C3-C4-C5 | 118.7 |

| C5-C6 | 1.387 | C4-C5-C6 | 118.8 |

| C6-N1 | 1.337 | C5-C6-N1 | 123.1 |

| C3-C7 | 1.442 | C2-C3-C7 | 121.0 |

| C7-N2 | 1.145 | C4-C3-C7 | 120.6 |

| N2-C7-C3 | 178.9 |

Experimental Protocols

The determination of the crystal structure of substituted nicotinonitriles involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Substituted Nicotinonitriles

The synthesis of substituted nicotinonitriles often follows established organic chemistry methodologies. A common route involves a multi-component reaction, for example, the condensation of an aromatic aldehyde, a ketone, and malononitrile in the presence of a base such as ammonium acetate. The specific substituents on the aromatic rings can be varied to generate a library of derivatives. Purification of the synthesized compounds is typically achieved through recrystallization or column chromatography to obtain materials of high purity suitable for single crystal growth.

Crystallization

Growing high-quality single crystals is a crucial and often challenging step in crystal structure analysis.[3] For substituted nicotinonitriles, slow evaporation of a solvent from a saturated solution is a commonly employed technique.[3] The choice of solvent is critical and is often determined empirically. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowing the solvent to evaporate slowly at room temperature over several days to weeks. The quality of the resulting crystals is paramount for obtaining high-resolution diffraction data.[4]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[4][5] The experimental workflow for this process is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 3. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

An In-depth Technical Guide to the Presumed Thermodynamic Properties and Stability of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

Disclaimer: As of the compilation of this guide, specific experimental data on the thermodynamic properties and stability of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is not extensively available in peer-reviewed literature. This document, therefore, provides a comprehensive overview based on the known properties of its constituent functional groups—the nicotinonitrile core, a formyl group, and a methylsulfanyl group—and outlines the standard experimental protocols required for its full characterization. This guide is intended for researchers, scientists, and drug development professionals as a framework for evaluating this and similar novel chemical entities.

Inferred Physicochemical Properties and Stability Profile

The structure of 6-Formyl-2-(methylsulfanyl)nicotinonitrile suggests a complex interplay of electronic and steric effects that will govern its thermodynamic properties and stability.

-

Nicotinonitrile Core: The pyridine ring provides a stable aromatic system. The nitrile (cyano) group is strongly electron-withdrawing, which can influence the reactivity and intermolecular interactions of the molecule.[1][2] Nicotinonitrile itself is a solid with a melting point of approximately 51°C and a boiling point of 206.9°C.[2]

-

6-Formyl Group (-CHO): The formyl group is also strongly electron-withdrawing and can participate in hydrogen bonding as an acceptor. Its presence is expected to increase the melting and boiling points compared to an unsubstituted nicotinonitrile due to increased polarity and potential for dipole-dipole interactions. The aldehyde functionality is susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents, light, or heat.

-

2-(Methylsulfanyl) Group (-SCH₃): The methylsulfanyl group has a dual electronic nature. While the sulfur atom is less electronegative than oxygen, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, acting as an activating, ortho-, para-directing group in electrophilic aromatic substitutions.[3] However, it can also be susceptible to oxidation, potentially forming a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃), which would significantly alter the molecule's polarity and stability.

Overall Predicted Stability: The compound's stability will likely be influenced by its susceptibility to oxidation at the formyl and methylsulfanyl groups. It may be sensitive to atmospheric oxygen, light, and high temperatures. Forced degradation studies would be necessary to identify the primary degradation pathways and products.

Standard Experimental Protocols for Determining Thermodynamic Properties

A thorough understanding of the thermodynamic properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile would require a suite of experimental techniques. The following table summarizes key parameters and the standard methods used for their determination.

| Thermodynamic Property | Experimental Methodology | Description |

| Melting Point & Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | DSC measures the difference in heat required to increase the temperature of a sample and a reference.[4] It provides precise melting points and the energy absorbed during melting. |

| Thermal Decomposition | Thermogravimetric Analysis (TGA) | TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. |

| Enthalpy of Combustion/Formation | Bomb Calorimetry | The substance is combusted in a sealed container (bomb) of constant volume. The heat evolved is measured to calculate the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[5] |

| Vapor Pressure | Knudsen Effusion Method | This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature, which is used to calculate the vapor pressure.[6] |

| Heat Capacity | Adiabatic or Differential Scanning Calorimetry | Measures the amount of heat required to raise the temperature of the substance by a specific amount.[4][7] |

Detailed Methodologies:

-

Differential Scanning Calorimetry (DSC): A sample of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (typically 1-5 mg) would be hermetically sealed in an aluminum pan. An empty sealed pan would be used as a reference. The sample and reference would be heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored, and the resulting thermogram would show an endothermic peak corresponding to melting, from which the melting point and enthalpy of fusion are determined.[4]

-

Thermogravimetric Analysis (TGA): A small sample of the compound would be placed in a high-purity ceramic or platinum pan. The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored. A plot of mass versus temperature would indicate the onset temperature of decomposition.

-

Knudsen Effusion Method: A sample of the solid compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area. The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss due to sublimation of the compound through the orifice is measured over time. The vapor pressure can then be calculated using the Knudsen equation.[6]

Framework for Stability Testing

For a compound with potential pharmaceutical applications, a rigorous stability testing program is mandatory to determine its shelf-life and appropriate storage conditions.[8][9] This program is typically designed following International Council for Harmonisation (ICH) guidelines.

The stability testing process involves several types of studies:

-

Long-Term Stability Testing: This study is designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance over its intended shelf-life.[10]

-

Accelerated Stability Testing: These studies use exaggerated storage conditions (higher temperature and/or humidity) to speed up chemical degradation and physical changes.[9][10][11] The data is used to predict the shelf-life under normal storage conditions.

-

Forced Degradation (Stress) Testing: The substance is exposed to conditions more severe than in accelerated testing, such as high heat, high humidity, strong light, and oxidative and hydrolytic conditions across a range of pH values.[10] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[8][10]

Typical Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

| Stress (Light) | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Varies |

| Stress (Heat) | >50°C (e.g., 60°C or 70°C) | Varies |

| Stress (Oxidative) | Exposure to peroxide solutions | Varies |

| Stress (Hydrolytic) | Acidic and basic conditions (e.g., 0.1M HCl, 0.1M NaOH) | Varies |

At specified time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and other critical quality attributes.

Conclusion

While direct experimental data for 6-Formyl-2-(methylsulfanyl)nicotinonitrile remains scarce, a robust scientific framework allows for the prediction of its key thermodynamic and stability characteristics. The presence of the formyl and methylsulfanyl groups on the nicotinonitrile scaffold suggests a molecule with distinct polarity and a susceptibility to oxidative degradation. The experimental and logical workflows detailed in this guide provide a comprehensive roadmap for researchers to undertake the full and accurate characterization of this and other novel compounds, ensuring a thorough understanding of their physical and chemical properties for any future application.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 5. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. japsonline.com [japsonline.com]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility Profile of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in various solvents. Additionally, it summarizes key physicochemical properties and presents a visual workflow for the proposed solubility determination experiments.

Physicochemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

A summary of the known physicochemical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is presented in the table below. These properties can influence the compound's solubility behavior.

| Property | Value | Reference |

| CAS Number | 175277-27-7 | [1][2][3][4] |

| Molecular Formula | C8H6N2OS | [1][2][3] |

| Molecular Weight | 178.21 g/mol | [1][2][3] |

| Melting Point | 140 °C | [1] |

| Boiling Point | 339.9 °C at 760 mmHg | [1] |

| LogP | 1.48768 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Experimental Protocol for Determining the Solubility Profile

The following is a detailed methodology for determining the equilibrium solubility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in a range of solvents. This protocol is based on standard laboratory practices for solubility assessment.[5][6][7][8][9]

Objective: To quantitatively determine the solubility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in a selection of polar, non-polar, protic, and aprotic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

6-Formyl-2-(methylsulfanyl)nicotinonitrile (purity ≥95%)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Formyl-2-(methylsulfanyl)nicotinonitrile and add it to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve of absorbance/peak area versus concentration.

-

Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the linear range of the standard curve.

-

Analyze the diluted samples using the same analytical method.

-

-

Data Analysis:

-

Determine the concentration of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in the diluted samples by interpolating their absorbance/peak area on the standard curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Caption: Workflow for determining the solubility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

References

- 1. 6-FORMYL-2-(METHYLSULFANYL)NICOTINONITRILE|175277-27-7|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Formyl-2-methylsulfanyl-nicotinonitrile | 175277-27-7 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 6-Formyl-2-(methylsulfanyl)nicotinonitrile: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique combination of reactive functional groups—a formyl group, a nitrile, and a methylsulfanyl group—makes it a versatile synthon for the construction of a variety of heterocyclic compounds with significant therapeutic potential. While a singular moment of "discovery" for this specific molecule is not prominently documented, its history is intrinsically linked to the broader exploration of nicotinonitrile scaffolds in the quest for novel enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key reactions, and its role in the development of inhibitors targeting crucial enzymes in cancer progression, such as telomerase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Historical Context: A Building Block for Bioactive Molecules

The development of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is best understood within the historical context of drug discovery, which has seen a continuous search for novel heterocyclic scaffolds. The pyridine ring, a core component of this molecule, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of various functional groups on this ring allows for the fine-tuning of pharmacological properties.

The synthesis and exploration of functionalized nicotinonitriles gained momentum with the increasing understanding of their potential as precursors to potent bioactive agents. Early research into pyridine chemistry laid the groundwork for the synthesis of more complex derivatives. The drive to develop inhibitors for enzymes like telomerase and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis, spurred the design and synthesis of specific building blocks like 6-Formyl-2-(methylsulfanyl)nicotinonitrile. Its utility lies in its ability to participate in a variety of chemical transformations, enabling the generation of diverse molecular libraries for screening against these important drug targets.

Synthesis and Experimental Protocols

The primary synthetic route to 6-Formyl-2-(methylsulfanyl)nicotinonitrile involves a two-step process starting from a commercially available precursor. The key steps are the formation of an alcohol intermediate followed by its oxidation to the desired aldehyde.

Experimental Workflow: Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

Caption: Synthetic workflow for 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Step 1: Synthesis of 6-(Hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile

Methodology:

-

A solution of 2-(methylsulfanyl)nicotinonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.1 equivalents, typically as a solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile.

Step 2: Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

Methodology:

-

To a solution of 6-(hydroxymethyl)-2-(methylsulfanyl)nicotinonitrile (1.0 equivalent) in dichloromethane (DCM) is added activated manganese dioxide (MnO2, 5.0-10.0 equivalents).

-

The resulting suspension is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield 6-formyl-2-(methylsulfanyl)nicotinonitrile as a solid. Further purification, if necessary, can be achieved by recrystallization.

Applications in Drug Discovery

6-Formyl-2-(methylsulfanyl)nicotinonitrile serves as a key intermediate in the synthesis of potent enzyme inhibitors, particularly those targeting telomerase and VEGFR-2.

Inhibition of Telomerase

Telomerase is a reverse transcriptase that maintains telomere length and is overexpressed in the majority of cancer cells, making it an attractive target for anticancer drug development. Nicotinonitrile derivatives have been explored as telomerase inhibitors. The formyl group of 6-formyl-2-(methylsulfanyl)nicotinonitrile can be readily converted into various other functionalities to generate a library of compounds for screening.

Quantitative Data: Telomerase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |

| Perylene Monoimides | PM3 | 4.1 ± 0.5 | [1] |

| Perylene Monoimides | PM2 | 6.7 ± 0.3 | [1] |

| Substituted Acridines | Representative Compound | 1.3 - 8 | [2] |

| Pentacyclic Acridines | RHPS4 | 0.33 ± 0.13 | [3] |

Note: The table presents IC50 values for various classes of compounds that share structural motifs with derivatives of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, illustrating the potential of this scaffold in developing telomerase inhibitors.

Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The nicotinonitrile scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibitory Activity of Nicotinonitrile Derivatives

| Compound ID | IC50 (nM) | Reference |

| Compound 8 | 77.02 | [4] |

| Compound 6 | 60.83 | [5] |

| Compound 11 | 192 | [6] |

| Compound D-1 | Not explicitly stated in nM, but highly potent | [7] |

| Sorafenib (Reference) | 53.65 | [4] |

Note: The table showcases the VEGFR-2 inhibitory activity of various nicotinonitrile derivatives, highlighting the effectiveness of this chemical class.

Signaling Pathway Visualization

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Conclusion

6-Formyl-2-(methylsulfanyl)nicotinonitrile represents a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. While its own discovery is not a standalone event, its importance is underscored by its application in the development of potent inhibitors of telomerase and VEGFR-2, two critical targets in oncology. The synthetic accessibility and the reactivity of its functional groups ensure its continued use in the exploration of new chemical space for drug discovery. This technical guide provides a foundational understanding of this key building block for researchers dedicated to advancing the field of medicinal chemistry and developing next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Human telomerase inhibition by substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent inhibition of telomerase by small-molecule pentacyclic acridines capable of interacting with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Formyl-2-(methylsulfanyl)nicotinonitrile: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a heterocyclic compound with a unique combination of reactive and pharmacologically relevant functional groups. The presence of a nicotinonitrile core, a reactive aldehyde, and a methylsulfanyl group suggests a rich potential for this molecule in medicinal chemistry and drug discovery. This technical guide explores promising research avenues for 6-Formyl-2-(methylsulfanyl)nicotinonitrile, providing a foundation for its investigation as a novel therapeutic agent. Based on the known biological activities of structurally related compounds, this document outlines potential applications in oncology and infectious diseases. Detailed experimental protocols for key biological assays are provided to facilitate the initiation of research, and relevant signaling pathways are illustrated to provide a mechanistic context for potential drug action.

Introduction

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1] The specific compound, 6-Formyl-2-(methylsulfanyl)nicotinonitrile, presents several points of interest for drug development. The aldehyde group is a versatile synthetic handle for the creation of diverse chemical libraries and can also participate in covalent interactions with biological targets.[2][3] The nitrile group is a known pharmacophore that can enhance pharmacokinetic properties and act as a bioisostere for other functional groups.[4][5] The 2-(methylsulfanyl) substitution can influence receptor binding and metabolic stability.[6] This guide will delve into the potential of this molecule in key therapeutic areas and provide the necessary tools to begin its exploration.

Potential Research Areas

Based on the pharmacological activities of analogous nicotinonitrile-containing compounds, two primary areas of research are proposed for 6-Formyl-2-(methylsulfanyl)nicotinonitrile: oncology and antimicrobial chemotherapy.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[6] The structural features of 6-Formyl-2-(methylsulfanyl)nicotinonitrile suggest that it could be investigated as an inhibitor of several key cancer-related targets.

2.1.1. Kinase Inhibition

Many nicotinonitrile derivatives have been identified as potent kinase inhibitors.[1][7][8] Two particularly relevant kinase targets for this scaffold are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase.

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[2][9] Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, leading to their regression.

-

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell cycle progression and apoptosis.[3][10]

2.1.2. Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6][11] Several heterocyclic compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The planar structure of the nicotinonitrile core could allow 6-Formyl-2-(methylsulfanyl)nicotinonitrile to interact with the colchicine-binding site on β-tubulin.

Antimicrobial Activity

Substituted nicotinonitriles have also been explored for their antimicrobial properties.[2][3][12] The electron-withdrawing nature of the nitrile and formyl groups, combined with the pyridine ring, could confer activity against a range of bacterial and fungal pathogens.

Key Experimental Protocols

To facilitate the investigation of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in the proposed research areas, the following detailed experimental protocols are provided.

In Vitro Anticancer Activity

3.1.1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][12][13][14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assays

3.2.1. VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[15][16][17][18]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. Prepare a reaction mixture containing kinase buffer, recombinant VEGFR-2 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Reaction Initiation: In a microplate, add the test compound, the kinase/substrate mixture, and ATP to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™).

-

Signal Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

3.2.2. Pim-1 Kinase Assay

This assay is similar to the VEGFR-2 assay but uses the recombinant Pim-1 kinase and a specific substrate.[19][20][21][22]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. Prepare a reaction mixture containing kinase buffer, recombinant Pim-1 enzyme, and a specific peptide substrate.

-

Reaction Initiation: In a microplate, add the test compound, the kinase/substrate mixture, and ATP.

-

Incubation: Incubate at 30°C for 45-60 minutes.

-

Detection: Use a suitable detection method, such as the ADP-Glo™ kinase assay, to measure kinase activity.

-

Signal Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Determine the IC₅₀ value from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.[4][23][24][25]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare serial dilutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile and a control compound (e.g., colchicine).

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions.

-

Polymerization Initiation: Add the tubulin solution containing GTP to each well to initiate polymerization.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization.

Antimicrobial Susceptibility Testing

3.4.1. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[26][27][28][29][30]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanistic Visualization

Understanding the potential molecular mechanisms of action of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is crucial for its development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by this compound.

Caption: Simplified VEGFR-2 Signaling Pathway.

Caption: Pim-1 Kinase Signaling Pathway.

Caption: Regulation of Microtubule Dynamics.

Data Presentation

As 6-Formyl-2-(methylsulfanyl)nicotinonitrile is a novel compound for extensive biological screening, there is no publicly available quantitative data at this time. The following tables are provided as templates for organizing and presenting data generated from the experimental protocols outlined above.

Table 1: In Vitro Cytotoxicity of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

| Cell Line | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | Data to be determined |

| HepG2 (Liver Cancer) | Data to be determined |

| MCF-7 (Breast Cancer) | Data to be determined |

| A549 (Lung Cancer) | Data to be determined |

Table 2: Kinase Inhibitory Activity of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

| Kinase | IC₅₀ (µM) |

| VEGFR-2 | Data to be determined |

| Pim-1 | Data to be determined |

Table 3: Antimicrobial Activity of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Conclusion

6-Formyl-2-(methylsulfanyl)nicotinonitrile represents a promising starting point for drug discovery efforts in oncology and infectious diseases. Its unique chemical architecture provides opportunities for potent and selective interactions with various biological targets. This guide has outlined key potential research areas, provided detailed experimental protocols to enable investigation, and visualized relevant signaling pathways to inform mechanistic studies. The systematic evaluation of this compound and its future derivatives has the potential to yield novel therapeutic agents with significant clinical impact.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. VEGFR2 inhibition assay [bio-protocol.org]

- 17. dovepress.com [dovepress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. benchchem.com [benchchem.com]

- 24. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 25. abscience.com.tw [abscience.com.tw]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 27. Broth microdilution susceptibility testing. [bio-protocol.org]

- 28. protocols.io [protocols.io]

- 29. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 30. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 175277-27-7). The information herein is compiled from publicly available safety data sheets (SDS) to ensure that researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner.

Hazard Identification and Classification

6-Formyl-2-(methylsulfanyl)nicotinonitrile is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 2 or 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2/2A |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |

Table 2: Hazard Statements and Signal Word

| Signal Word | Hazard Statements |

| Danger or Warning[1] | H301: Toxic if swallowed. H302: Harmful if swallowed[2]. H310: Fatal in contact with skin. H312: Harmful in contact with skin[2]. H315: Causes skin irritation[2]. H319: Causes serious eye irritation[2]. H332: Harmful if inhaled[2]. H335: May cause respiratory irritation[2]. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

| Property | Value |

| Molecular Formula | C8H6N2OS[3][4] |

| Molecular Weight | 178.21 g/mol [3][4] |

| Melting Point | 40 - 44 °C (104 - 111 °F) or 140 °C[5] |

| Boiling Point | 208 - 209 °C (406 - 408 °F) or 339.9 °C at 760 mmHg[5] |

| Flash Point | 159.4 °C[5] |

| Appearance | Not specified, but likely a solid at room temperature based on melting point. |

| Solubility | Insoluble in water[1]. |

| Stability | Stable under normal conditions[6]. |

Note: Discrepancies in melting and boiling points exist across different sources, which may be due to different measurement conditions or purities.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: Wear protective clothing.

-

Respiratory Protection: Required when dusts are generated.

3.2. Engineering Controls

-

Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.

-

Ensure that eyewash stations and safety showers are close to the workstation location[6].

3.3. General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing[7].

-

Do not eat, drink or smoke when using this product.

-

Wash skin thoroughly after handling.

-

Immediately change contaminated clothing.

3.4. Storage Conditions

-

Keep container tightly closed[6].

-

Store in a dry, cool and well-ventilated place[1].

-

Keep locked up or in an area accessible only to qualified or authorized persons.

-

This compound is hygroscopic.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Call a physician immediately. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1]. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[1]. If the person is conscious, administer activated charcoal (20 - 40 g in a 10% slurry) and consult a doctor as quickly as possible. |

4.1. Spills and Leaks

-

Ensure adequate ventilation[1].

-

Avoid dust formation[1].

-

Sweep up and shovel into suitable containers for disposal[1].

-

Avoid generation of dusts.

Experimental Protocol: A Generalized Approach

5.1. Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Caption: A logical workflow for the safe handling of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

5.2. Detailed Steps

-

Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment. Identify potential hazards, exposure routes, and necessary control measures.

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Ensure all work with the solid compound or its solutions is performed in a certified chemical fume hood or other suitable ventilated enclosure.

-

Weighing and Transfer: Weigh the required amount of the compound in the fume hood. Avoid generating dust. Use appropriate tools for transfer.

-

Dissolution and Reaction: Add the compound to the reaction vessel containing the solvent. If the reaction is sensitive to air or moisture, use appropriate techniques (e.g., inert atmosphere).

-

Post-Reaction Work-up: Quench the reaction and perform extractions or other purification steps within the fume hood.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by standard washing procedures.

-

Waste Disposal: Dispose of all chemical waste (solid and liquid) in appropriately labeled, sealed containers according to your institution's hazardous waste disposal guidelines.

-

Hygiene: After completing the work and removing PPE, wash hands and any exposed skin thoroughly with soap and water.

Disposal Considerations

Waste from this material should be considered hazardous. Dispose of contents/container to an approved waste disposal plant[7]. Do not release into the environment[1].

This guide is intended to provide a foundation for the safe handling of 6-Formyl-2-(methylsulfanyl)nicotinonitrile. It is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. fishersci.fi [fishersci.fi]

- 2. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-FORMYL-2-(METHYLSULFANYL)NICOTINONITRILE|175277-27-7|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

Technical Guide: Purity and Quality Specifications for 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the chemical intermediate, 6-Formyl-2-(methylsulfanyl)nicotinonitrile (CAS No. 175277-27-7). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who utilize this compound in their synthetic and research endeavors.

Compound Identification and Physical Properties

6-Formyl-2-(methylsulfanyl)nicotinonitrile, also known as 3-Cyano-2-(methylthio)pyridine-6-carboxaldehyde, is a functionalized pyridine derivative. Its chemical structure and key physical properties are summarized below.

| Parameter | Value |

| CAS Number | 175277-27-7 |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| Appearance | Light orange crystalline solid |

| Melting Point | 140 °C |

| Boiling Point | 339.9 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

Quality Specifications

The quality of 6-Formyl-2-(methylsulfanyl)nicotinonitrile is critical for its successful application in multi-step syntheses. The following table outlines the typical purity and impurity specifications based on commercially available information.

| Specification | Acceptance Criteria | Typical Analytical Method |

| Purity (by HPLC/GC) | ≥ 95% to ≥ 97% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | Light orange crystalline solid | Visual Inspection |

| Moisture Content | Not more than 0.5% | Karl Fischer Titration |

| Residual Solvents | To be controlled based on synthesis | Gas Chromatography - Headspace (GC-HS) |

| Related Substances | Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0% | High-Performance Liquid Chromatography (HPLC) |

Experimental Protocols

Detailed experimental protocols for the quality control of 6-Formyl-2-(methylsulfanyl)nicotinonitrile are crucial for ensuring its suitability for research and development. Below are representative methodologies for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and detecting organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Potential Impurity Profile

The synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile may lead to the formation of related substances as impurities. A thorough understanding of the synthetic route is essential for identifying potential impurities. Common classes of impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Intermediates: Incompletely reacted intermediates.

-

By-products: Products from side reactions.

-

Degradation products: Impurities formed during storage or handling.

Biological Context and Signaling Pathways

While direct biological activity for 6-Formyl-2-(methylsulfanyl)nicotinonitrile is not extensively documented, numerous nicotinonitrile derivatives have been investigated as potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and other diseases. One such key pathway is the PI3K/AKT signaling cascade, which is frequently dysregulated in human cancers.

Caption: PI3K/AKT Signaling Pathway and Potential Inhibition by Nicotinonitrile Derivatives.

Experimental and Quality Control Workflow

A robust quality control workflow is essential for ensuring the consistent quality of chemical intermediates like 6-Formyl-2-(methylsulfanyl)nicotinonitrile. The following diagram illustrates a typical workflow from material reception to final product release.

Caption: General Quality Control Workflow for a Chemical Intermediate.

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Formyl-2-(methylsulfanyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, a crucial building block in the synthesis of advanced pharmaceutical agents. This document details commercially available sources, a comprehensive experimental protocol for its synthesis and subsequent derivatization, and a logical workflow for its utilization in medicinal chemistry, tailored for professionals in research and drug development.

Core Compound Overview

6-Formyl-2-(methylsulfanyl)nicotinonitrile , with the CAS Number 175277-27-7, is a substituted pyridine derivative. Its unique trifunctional nature, featuring a nitrile, a methylsulfanyl group, and a reactive formyl group, makes it a versatile intermediate in the construction of complex heterocyclic systems. Notably, it serves as a key precursor in the synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists, a class of drugs with significant therapeutic potential in autoimmune diseases.

Commercial Availability

A critical aspect of any synthetic campaign is the reliable sourcing of starting materials. 6-Formyl-2-(methylsulfanyl)nicotinonitrile is available from a range of chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.

| Supplier | Product Number (if available) | Purity | Available Quantities |

| Sigma-Aldrich | Not specified | ≥95% | Varies |

| Thermo Fisher Scientific | Not specified | 97% | 5g |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not specified | 97% | Inquire |

| Shanghai Aladdin Bio-Chem Technology Co.,LTD | Not specified | ≥95% | 100mg, 500mg |

| SynQuest Laboratories | Not specified | Not specified | 1g, 250mg, 5g |

| LookChem | Multiple listings | 97% (typical) | Varies (mg to multi-gram scale) |

| Molbase | Multiple listings | 95-97% | Varies (mg to gram scale) |

Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthetic Protocol: From Precursor to Thiazole Derivative

The following experimental procedures are adapted from the supplementary information of Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088 (2012), which details the synthesis of S1P₁ agonists.

Step 1: Synthesis of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (Intermediate 2)

Reaction: Oxidation of [2-(Methylsulfanyl)-3-cyanopyridin-6-yl]methanol.

Materials:

-

[2-(Methylsulfanyl)-3-cyanopyridin-6-yl]methanol (Starting Material 1)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of [2-(methylsulfanyl)-3-cyanopyridin-6-yl]methanol (1.0 g, 5.58 mmol) in a mixture of acetonitrile (20 mL) and water (2 mL) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.9 g, 8.37 mmol).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then diluted with dichloromethane (100 mL).

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to afford 6-formyl-2-(methylsulfanyl)nicotinonitrile as a solid.

Step 2: Synthesis of 2-[2-(Methylsulfanyl)-3-cyanopyridin-6-yl]-1,3-thiazole-4-carboxylic acid (Intermediate 3)

Reaction: Hantzsch thiazole synthesis from 6-Formyl-2-(methylsulfanyl)nicotinonitrile.

Materials:

-

6-Formyl-2-(methylsulfanyl)nicotinonitrile (Intermediate 2)

-

L-Cysteine

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

A suspension of 6-formyl-2-(methylsulfanyl)nicotinonitrile (500 mg, 2.81 mmol) and L-cysteine (376 mg, 3.10 mmol) in a mixture of ethanol (10 mL) and water (10 mL) is heated at reflux for 12 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The collected solid is washed with water and then with ethanol.

-

The product is dried under vacuum to yield 2-[2-(methylsulfanyl)-3-cyanopyridin-6-yl]-1,3-thiazole-4-carboxylic acid as a solid.

Synthetic Workflow and Logic

The synthesis of the thiazole-containing S1P₁ agonist core from 6-formyl-2-(methylsulfanyl)nicotinonitrile follows a logical and efficient pathway. The following diagram illustrates this workflow.

Caption: Synthetic workflow for the preparation of a thiazole intermediate.

This guide provides a foundational understanding of 6-Formyl-2-(methylsulfanyl)nicotinonitrile for its application in pharmaceutical research and development. The provided experimental details, supplier information, and logical workflow are intended to streamline its use in the synthesis of novel therapeutic agents. Researchers are advised to adhere to all standard laboratory safety practices when handling the chemicals and performing the reactions described herein.

The Versatile Role of 6-Formyl-2-(methylsulfanyl)nicotinonitrile in the Synthesis of Fused Heterocyclic Systems

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 6-Formyl-2-(methylsulfanyl)nicotinonitrile has emerged as a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. This trifunctional scaffold, possessing a formyl, a cyano, and a methylsulfanyl group on a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. These resulting heterocyclic cores are prevalent in a range of biologically active molecules.

This application note provides a detailed overview of the synthetic utility of 6-Formyl-2-(methylsulfanyl)nicotinonitrile, including established experimental protocols and quantitative data for the preparation of key heterocyclic systems. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and synthesis of novel heterocyclic compounds.

Synthesis of Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine scaffold from 6-Formyl-2-(methylsulfanyl)nicotinonitrile can be efficiently achieved through a Gewald-type reaction. This involves a one-pot condensation with an active methylene compound in the presence of a base and elemental sulfur. A typical procedure involves the reaction with ethyl thioglycolate.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-formylthieno[2,3-b]pyridine-2-carboxylate

A mixture of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (1.0 mmol), ethyl thioglycolate (1.1 mmol), and a catalytic amount of a suitable base (e.g., triethylamine or piperidine) in a solvent such as ethanol or DMF is stirred at room temperature. Elemental sulfur (1.1 mmol) is then added portion-wise, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

| Product | Reagents | Solvent | Base | Time (h) | Yield (%) |